A Comprehensive Technical Guide to 2-Amino-1,5-naphthalenedisulfonic acid
A Comprehensive Technical Guide to 2-Amino-1,5-naphthalenedisulfonic acid
CAS Number: 117-62-4
This technical guide provides an in-depth overview of 2-Amino-1,5-naphthalenedisulfonic acid, a chemical compound with significant applications in the dye industry and emerging potential in the field of drug development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, analytical methods, and biological activities.
Chemical and Physical Properties
2-Amino-1,5-naphthalenedisulfonic acid is a beige-colored powder.[1] It is an organic compound that is soluble in water.[2][3] Key quantitative properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 117-62-4 | [2][3][4][5] |
| Molecular Formula | C₁₀H₉NO₆S₂ | [2][3][4] |
| Molecular Weight | 303.31 g/mol | [3] |
| Appearance | Beige powder | [1] |
| Melting Point | >300°C | [6] |
| Water Solubility | Soluble | [2][3] |
| pKa | -0.51 ± 0.40 (Predicted) | [2] |
| LogP | -0.43 (Estimated) | [3] |
| Density | 1.8 ± 0.1 g/cm³ | [3] |
| EINECS Number | 204-201-6 | [2][3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 2-Amino-1,5-naphthalenedisulfonic acid. The following information has been reported:
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¹H NMR: Spectral data is available.
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¹³C NMR: Spectral data is available.
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Mass Spectrometry: Spectral data is available.
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Infrared (IR) Spectroscopy: Spectral data is available.
Synthesis Protocol
A detailed method for the preparation of salt-free 2-Amino-1,5-naphthalenedisulfonic acid has been described in the literature. The process involves the sulfonation of Tobias acid (2-amino-1-naphthalenesulfonic acid) with oleum (B3057394), followed by a series of purification steps.
Experimental Protocol: Synthesis of Salt-Free 2-Amino-1,5-naphthalenedisulfonic acid
This protocol is adapted from a patented method and is suitable for industrial-scale production.
Materials:
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Tobias acid (2-amino-1-naphthalenesulfonic acid)
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Oleum (fuming sulfuric acid)
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Adsorbents for purification
Procedure:
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Sulfonation Reaction: React Tobias acid with oleum at a weight ratio between 10:1 and 1:10. The reaction is carried out at a temperature between 5°C and 55°C for 1 to 5 hours. This step generates the sulfonated liquid containing the desired product.
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Sulfonated Liquid Purification: The resulting sulfonated liquid is passed through one or more absorption pillars containing adsorbents to refine the product.
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Acid Eduction and Crystallization: The purified sulfonated liquid is then treated to precipitate the 2-Amino-1,5-naphthalenedisulfonic acid.
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Temperature Control: The temperature of the mixture is reduced and maintained to ensure complete crystallization of the product.
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Centrifugation: The crystallized product is separated from the liquid phase by centrifugation.
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Acid Filtrate Refining: The acidic filtrate can be further processed for recycling.
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Gas Recovery: Sulfuric acid tail gas and SO₃ gas are recovered.
This method is reported to yield a product with a purity of over 98.5% as determined by HPLC, with an industrial yield greater than 93.5%.
Caption: A flowchart illustrating the key stages in the synthesis of 2-Amino-1,5-naphthalenedisulfonic acid.
Analytical Methods
High-performance liquid chromatography (HPLC) is a suitable method for the analysis and quantification of 2-Amino-1,5-naphthalenedisulfonic acid and its related compounds. While a specific protocol for this exact isomer is not detailed in the readily available literature, methods for similar naphthalenedisulfonic acids can be adapted.
General HPLC Protocol for Naphthalenedisulfonic Acids:
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Column: A reverse-phase C18 column or a specialized column for polar compounds can be used.
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Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) is typically employed. The pH of the mobile phase is a critical parameter for achieving good separation.
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Detection: UV detection is commonly used, with the wavelength set to an absorbance maximum of the analyte (e.g., around 270 nm for naphthalenesulfonic acids).
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Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known standard.
Biological Activity and Relevance in Drug Development
While 2-Amino-1,5-naphthalenedisulfonic acid is primarily known as a dye intermediate, recent research has highlighted the potential of naphthalenedisulfonic acid derivatives as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV).
Studies have shown that certain derivatives of naphthalenedisulfonic acid can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). Reverse transcriptase is a crucial enzyme for the replication of retroviruses like HIV. By inhibiting this enzyme, these compounds can block the viral replication cycle.
One study investigated a series of naphthalenesulfonic acid analogs and found that a bis(naphthalenedisulfonic acid) derivative was a potent and selective inhibitor of HIV-1 and HIV-2.[5] Another study identified a bis 3-amino-1,5-naphthalenedisulfonic acid derivative as an active compound against HIV-1, inhibiting both reverse transcriptase and the formation of syncytia (giant cells), which is a hallmark of HIV infection. These findings suggest that the naphthalenedisulfonic acid scaffold could be a promising starting point for the development of new anti-HIV drugs.
Caption: A diagram illustrating the proposed mechanism of action for naphthalenedisulfonic acid derivatives as HIV reverse transcriptase inhibitors.
Safety Information
2-Amino-1,5-naphthalenedisulfonic acid is classified as causing serious eye irritation.[2] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. It is important to avoid inhalation of the powder and to handle it in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Amino-1,5-naphthalenedisulfonic acid is a well-established chemical intermediate with a defined set of physical and chemical properties. While its primary application has been in the synthesis of azo dyes, emerging research points towards a promising future for its derivatives in the field of antiviral drug development. The anti-HIV activity of related compounds warrants further investigation and presents an exciting opportunity for medicinal chemists and drug development professionals. This technical guide provides a solid foundation of knowledge for researchers interested in exploring the potential of this and related compounds.
References
- 1. CN101973914B - Method for preparing salt-free 2-amino-1,5-naphthalenedisulfonic acid - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. CN101148429B - Method for preparing 2-amino-5-naphthol-1,7-disulphonic acid - Google Patents [patents.google.com]
- 4. CN101973914A - Method for preparing salt-free 2-amino-1,5-naphthalenedisulfonic acid - Google Patents [patents.google.com]
- 5. Potential anti-AIDS agents. Synthesis and antiviral activity of naphthalenesulfonic acid derivatives against HIV-1 and HIV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel naphthalenedisulfonic acid anti-HIV-1 agents. Synthesis and activity against reverse transcriptase, virus replication and syncytia formation - PubMed [pubmed.ncbi.nlm.nih.gov]
